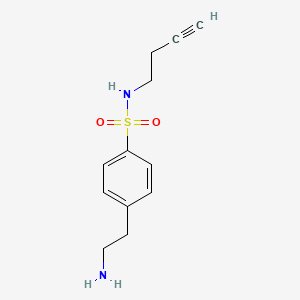
4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide
描述
4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a sulfonamide group, an aminoethyl chain, and a but-3-yn-1-yl group.
属性
分子式 |
C12H16N2O2S |
|---|---|
分子量 |
252.33 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-N-but-3-ynylbenzenesulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-2-3-10-14-17(15,16)12-6-4-11(5-7-12)8-9-13/h1,4-7,14H,3,8-10,13H2 |
InChI 键 |
HRXDWNQDVOYMDV-UHFFFAOYSA-N |
规范 SMILES |
C#CCCNS(=O)(=O)C1=CC=C(C=C1)CCN |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: of benzene to introduce a nitro group.
Reduction: of the nitro group to form an amine.
Sulfonation: to introduce the sulfonamide group.
Alkylation: to attach the but-3-yn-1-yl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl chain.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzene ring or the aminoethyl chain.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzene ring.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, sulfonamides are often studied for their antibacterial properties. This compound might be investigated for its potential to inhibit bacterial growth or other biological activities.
Medicine
Medicinal applications could include the development of new antibiotics or other therapeutic agents. The unique structure of this compound might offer advantages in terms of efficacy or reduced side effects.
Industry
In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could have applications in these areas as well.
作用机制
The mechanism of action for sulfonamides typically involves the inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis. This compound might exert its effects through similar pathways, disrupting essential biological processes in target organisms.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide is unique due to its specific substituents, which might confer distinct chemical and biological properties compared to other sulfonamides. The presence of the but-3-yn-1-yl group, in particular, could influence its reactivity and interactions with biological targets.
生物活性
The compound 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activities that have garnered attention in pharmacological research. This article explores its biological activity, focusing on its effects on cardiovascular parameters, potential mechanisms of action, and pharmacokinetic properties.
Chemical Information
- IUPAC Name : this compound
- CAS Number : 1409519-98-7
- Molecular Weight : 252.33 g/mol
- Chemical Formula : C12H16N2O2S
- Purity : ≥95% .
Structural Characteristics
The compound features a benzene ring substituted with an aminoethyl group and a butynyl chain, which may influence its interaction with biological targets.
Cardiovascular Effects
Recent studies have demonstrated that this compound exhibits significant cardiovascular effects, particularly in modulating perfusion pressure and coronary resistance.
- Perfusion Pressure Reduction :
- Coronary Resistance :
The proposed mechanism of action involves the interaction of the compound with calcium channels, leading to alterations in vascular tone and blood pressure regulation. Theoretical docking studies suggest that it may inhibit calcium channel activity, which is crucial for vascular smooth muscle contraction .
Pharmacokinetic Properties
Pharmacokinetic parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Theoretical Models
Using computational tools like ADMETlab 2.0, researchers have evaluated the pharmacokinetic profile of this compound:
| Parameter | Value |
|---|---|
| Permeability | Variable based on cell model |
| Solubility | High |
| Metabolic Stability | Moderate |
| Toxicity Potential | Low to moderate |
These parameters indicate that the compound has favorable characteristics for further development as a therapeutic agent .
Study on Perfusion Pressure and Coronary Resistance
In a controlled study involving isolated rat hearts, researchers measured the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that this compound significantly reduced both parameters compared to controls, supporting its potential as a cardiovascular agent .
Interaction with Calcium Channels
Further investigations utilized molecular docking simulations to assess the binding affinity of the compound to calcium channels. The results suggested a strong interaction, hinting at a mechanism whereby the compound could modulate vascular responses through calcium channel inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


